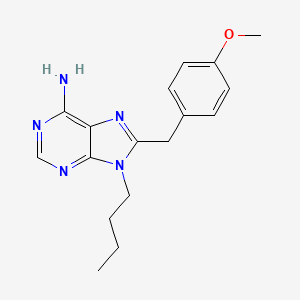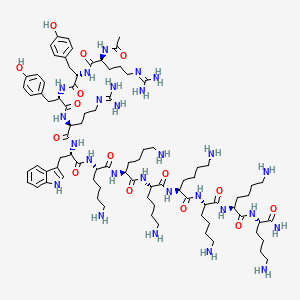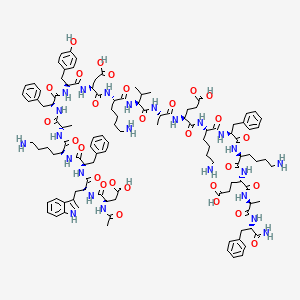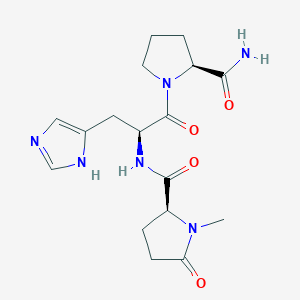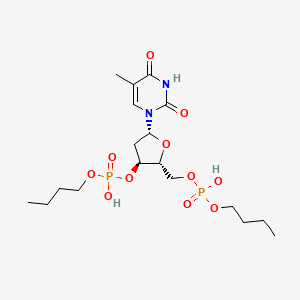
alpha-D-mannose 6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-mannose 6-phosphate is the alpha-anomer of D-mannose 6-phosphate. It has a role as an epitope. It derives from a beta-D-mannose. It is a conjugate acid of an alpha-D-mannose 6-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Lysosomal Enzyme Transport
Alpha-D-mannose 6-phosphate (M6P) plays a critical role in the transport of newly synthesized lysosomal enzymes. Shepherd et al. (1984) demonstrated the presence of functional mannose phosphate receptors in macrophages, which are key in recognizing M6P units. These receptors are distinct from mannose receptors and are involved in both surface and intracellular transport of lysosomal enzymes (Shepherd, Freeze, Miller, & Stahl, 1984).
Implications in Genetic Disorders
M6P has been studied in the context of genetic disorders such as I-cell disease and pseudo-Hurler polydystrophy. Dicioccio and Miller (1993) found that phosphorylation of alpha-L-fucosidase in lymphoid cells from patients with these disorders lacked M6P, suggesting a mannose 6-phosphate-independent mechanism for directing this enzyme to lysosomes (DiCioccio & Miller, 1993).
Enzyme Replacement Therapy
M6P is significant in enzyme replacement therapy for lysosomal storage disorders. Van der Ploeg et al. (1991) observed that phosphorylated acid alpha-glucosidase containing M6P residues, when administered intravenously, was effectively taken up by heart and skeletal muscle tissues, which are major target organs in glycogenosis type II (van der Ploeg et al., 1991).
Phosphorylation Mechanisms
Understanding the phosphorylation mechanisms involving M6P is also a key research area. Reitman and Kornfeld (1981) described an enzyme responsible for the donation of N-acetylglucosamine 1-phosphate to mannose residues of newly synthesized lysosomal enzymes, highlighting the role of M6P in lysosomal enzyme targeting (Reitman & Kornfeld, 1981).
Therapeutic Potential
M6P's therapeutic potential has been explored, such as in the production of l-Ribose using M6P isomerase from Bacillus subtilis, as described by Yeom et al. (2009). This research highlights the enzymatic specificity of M6P isomerase and its potential application in pharmaceutical compound production (Yeom, Ji, Kim, Park, & Oh, 2009).
Eigenschaften
CAS-Nummer |
40436-60-0 |
|---|---|
Produktname |
alpha-D-mannose 6-phosphate |
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6+/m1/s1 |
InChI-Schlüssel |
NBSCHQHZLSJFNQ-PQMKYFCFSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Andere CAS-Nummern |
40436-60-0 |
Synonyme |
mannose-6-phosphate mannose-6-phosphate dilithium salt mannose-6-phosphate disodium salt mannose-6-phosphate sodium salt, (D)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[6,8-dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3062705.png)
![(R)-3-(2,3-Dihydro-benzofuran-5-yl)-2-pyridin-2-yl-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

